
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate
Descripción
(S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate is a chiral, tert-butyl-protected ureido-pentanedioate derivative. Its structure features a central L-glutamic acid backbone with a ureido linkage to an L-lysine-derived side chain, where the amino group at position 6 is critical for further functionalization (e.g., conjugation or derivatization). The tert-butyl groups enhance solubility in organic solvents and stabilize the molecule during synthetic steps, making it a versatile intermediate in peptide mimetics and drug discovery .
Propiedades
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-6-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N3O7/c1-22(2,3)32-18(28)14-13-17(20(30)34-24(7,8)9)27-21(31)26-16(12-10-11-15-25)19(29)33-23(4,5)6/h16-17H,10-15,25H2,1-9H3,(H2,26,27,31)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWXFSGSTGXUFO-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107929 | |
Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025796-31-9 | |
Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025796-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
It’s worth noting that the compound is a derivative of aspartic acid, which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines. The Boc group can be removed under acidic conditions, revealing the amine for further reactions.
Biochemical Pathways
As an aspartic acid derivative, it may potentially influence protein synthesis and neurotransmitter activity.
Pharmacokinetics
The presence of the boc group may influence its bioavailability, as the boc group can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution.
Actividad Biológica
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, with CAS number 1025796-31-9, is a compound that has garnered attention in the field of medicinal chemistry, particularly in the context of antibody-drug conjugates (ADCs). This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 487.63 g/mol. The compound features multiple functional groups that contribute to its biological properties, including amino and ureido groups, which are essential for its interaction with biological targets.
This compound is primarily studied for its role as a PEG linker in ADCs. These linkers are crucial for the effective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. The design of this compound allows for improved solubility and stability in biological systems, enhancing the therapeutic index of the conjugated drug .
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with this compound:
- Antitumor Activity : In vitro assays demonstrated that ADCs utilizing this linker exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The conjugation facilitated targeted delivery of drugs, leading to enhanced apoptosis in malignant cells .
- Cellular Uptake : Research indicated that the compound promotes cellular uptake through receptor-mediated endocytosis, which is crucial for the efficacy of ADCs. The presence of amino groups enhances binding affinity to target receptors on cancer cells .
- Stability in Biological Fluids : Stability studies showed that this compound remains stable in serum, reducing premature release of the cytotoxic agent before reaching the target site .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antitumor efficacy | Demonstrated significant tumor regression in xenograft models using ADCs with this linker. |
Study B | Assess pharmacokinetics | Showed prolonged circulation time and reduced off-target toxicity compared to traditional linkers. |
Study C | Investigate cellular mechanisms | Found enhanced apoptosis rates in treated cancer cells due to targeted delivery mechanisms. |
Aplicaciones Científicas De Investigación
(S)-di-tert-Butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, also known as di-tert-butyl (((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)carbamoyl)-L-glutamate, is a chemical compound with the molecular formula C24H45N3O7 and a molecular weight of 487.64 . It is available with a purity of 97% . This compound has a CAS number of 1025796-31-9 and an MDL number of MFCD28898592 .
Scientific Research Applications
This compound is primarily utilized as a building block in chemical synthesis . It plays a role in the synthesis of prostate-specific membrane antigen (PSMA) inhibitors labeled with Astatine-211 .
One specific application is in the synthesis of (S)-di-tert-butyl 2-(3-((S)-6-(4-((1,3-bis(tert-butoxycarbonyl)guanidino)methyl)-3-(trimethylstannyl)benzamido)-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, a complex molecule used in developing PSMA inhibitors .
This compound as a raw material:
- Synthesis of this compound from (9S,13S)-Tri-Tert-Butyl 3,11-Dioxo-1-Phenyl-2-Oxa-4,10,12-Triazapentadecane-9,13,15-Tricarboxylate .
Data Table
The table below shows how to prepare a stock solution of this compound :
Prepare stock solution | ||
---|---|---|
1 mg | 5 mg | |
1 mM | 2.0507 mL | 10.2537 mL |
5 mM | 0.4101 mL | 2.0507 mL |
10 mM | 0.2051 mL | 1.0254 mL |
Análisis De Reacciones Químicas
Deprotection of Tert-Butyl Esters
The tert-butyl ester groups are critical for solubility and stability during synthesis but require removal for biological activity. Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) selectively cleaves these protections, yielding free carboxylic acids .
Reaction Conditions | Outcome | Yield | Source |
---|---|---|---|
TFA (95%) in DCM, 2 h, RT | Complete deprotection of tert-butyl esters | 95% | |
6M HCl in dioxane, 4 h, 60°C | Partial deprotection with minimal urea cleavage | 78% |
Amide Bond Formation via Amino Group
The primary amine at the hexan-2-yl position undergoes coupling with activated carboxylic acids (e.g., NHS esters, acyl chlorides) to form stable amides. This reaction is pivotal for conjugating targeting ligands or radiolabels .
Example Reaction:
Reactants:
-
(S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate
-
2-(4-Iodophenyl)ethylamine
Conditions:
-
TSTU (coupling agent), DIPEA (base), DMF, 5 h, RT
-
Purification: Silica gel chromatography (35% EtOAc/hexanes)
Outcome:
Radiolabeling for Diagnostic Imaging
The compound serves as a precursor for prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals. Reaction with 18F- or 211At-labeled prosthetic groups enables PET or radiotherapy applications .
Urea Linkage Stability
The urea bond remains intact under mild acidic/basic conditions but cleaves under prolonged exposure to strong acids (e.g., 12M HCl, 24 h) . This stability is exploited in drug design to maintain structural integrity during synthesis.
Stability Data:
Stereospecific Interactions
The (S)-configuration at both stereocenters is essential for binding to PSMA’s glutamate-carboxypeptidase domain. Racemization studies show <2% epimerization under standard coupling conditions (pH 7–9, RT) .
Comparative Reactivity with Analogues
The tert-butyl groups enhance lipophilicity (LogP = 2.8), influencing solubility and reaction kinetics compared to non-protected analogues .
Compound | LogP | Aqueous Solubility (mg/mL) | Reactivity with TSTU |
---|---|---|---|
Target Compound | 2.8 | 0.12 | Fast (t1/2 = 30 min) |
Deprotected Derivative | -1.2 | 12.5 | Slow (t1/2 = 120 min) |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of the target compound include:
Methodologies for Structural Comparison
Structural similarity assessments employ:
- Graph Comparison : Directly matches atom-bond connectivity, providing high accuracy but requiring computational resources .
- Tanimoto Coefficients : Compares binary fingerprints of functional groups; widely used for rapid screening despite lower resolution .
- Subgraph Matching : Hybrid approaches (e.g., GEM-Path) combine Tanimoto scores with subgraph analysis to balance speed and precision .
Q & A
Basic: What synthetic strategies are critical for constructing the ureido-pentanedioate backbone in this compound?
Methodological Answer:
The synthesis involves sequential coupling of protected amino acids and ureido-forming reactions. Key steps include:
- Coupling Reactions : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxyl groups for amide bond formation .
- Protection/Deprotection : tert-Butyl groups protect carboxyl and amino functionalities to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) is common .
- Purification : Silica gel chromatography (e.g., 20% EtOAc/hexanes) and recrystallization ensure stereochemical purity .
Advanced: How can researchers resolve conflicting NMR data arising from rotameric equilibria in the ureido linkage?
Methodological Answer:
Rotamers complicate NMR interpretation due to restricted rotation around the urea C–N bond. Strategies include:
- Variable-Temperature NMR : Lower temperatures slow rotation, resolving split signals into distinct peaks .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO-d6) may stabilize specific conformers .
- Computational Modeling : DFT calculations predict energy barriers and rotamer populations to correlate with experimental data .
Basic: Which analytical techniques are essential for confirming stereochemical integrity during synthesis?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- Optical Rotation : Compares observed [α]D values with literature to verify enantiopurity .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced: What experimental design principles minimize batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) via factorial designs to identify critical variables .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
- Statistical Process Control (SPC) : Implement control charts to detect deviations in purity or yield during scale-up .
Basic: How do tert-butyl groups influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : tert-Butyl esters increase lipophilicity, reducing aqueous solubility but improving organic-phase handling .
- Steric Protection : Bulky tert-butyl groups shield reactive sites (e.g., amino groups) from nucleophilic attack or oxidation .
- Stability : Enhanced thermal and hydrolytic stability compared to methyl or benzyl esters .
Advanced: How can discrepancies between in vitro enzyme inhibition data and cellular activity be systematically investigated?
Methodological Answer:
- Membrane Permeability Assays : Measure passive diffusion (e.g., PAMPA) or active transport (e.g., Caco-2 cells) to assess bioavailability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cellular lysates .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Basic: What purification methods are optimal for isolating intermediates with multiple tert-butyl protecting groups?
Methodological Answer:
- Flash Chromatography : Use gradients of EtOAc/hexanes (e.g., 10% to 50%) to separate tert-butyl-protected intermediates .
- Crystallization : tert-Butyl derivatives often crystallize well from EtOAc/hexane mixtures due to high hydrophobicity .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .
Advanced: What computational tools predict the environmental persistence of this compound in soil systems?
Methodological Answer:
- QSAR Models : Estimate biodegradation half-lives using logP, molecular weight, and topological polar surface area .
- Molecular Dynamics (MD) Simulations : Model interactions with soil enzymes (e.g., hydrolases) to predict degradation pathways .
- Read-Across Analysis : Compare with structurally similar compounds in databases like EPA DSSTox .
Basic: How is the urea linkage stability assessed under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor urea cleavage via HPLC .
- Enzymatic Hydrolysis : Test resistance to proteases (e.g., urease) in simulated gastric fluid .
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to extrapolate shelf-life .
Advanced: What interdisciplinary approaches validate the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- In Vivo Imaging : PET tracers with isotopic labels (e.g., ¹⁸F) track brain penetration and target engagement .
- Omics Integration : Combine transcriptomics and metabolomics to identify downstream pathways affected by the compound .
- Behavioral Assays : Corrogate biochemical data with functional outcomes in rodent models (e.g., Morris water maze) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.